1-(Oxan-4-yl)butane-1,3-dione
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Overview
Description
1-(Oxan-4-yl)butane-1,3-dione is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a butane-1,3-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)butane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone precursor. The reaction conditions often require the use of acid or base catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to corresponding alcohols or hydrocarbons.
Substitution: The oxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
1-(Oxan-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The oxane ring and dione moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione: Similar structure with a tetrahydropyran ring instead of an oxane ring.
1-(Oxan-4-yl)pentane-1,3-dione: Similar structure with an additional carbon in the butane chain.
1-(Oxan-4-yl)propane-1,3-dione: Similar structure with one less carbon in the butane chain.
Uniqueness
1-(Oxan-4-yl)butane-1,3-dione is unique due to its specific combination of an oxane ring and a butane-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(oxan-4-yl)butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSRIBJLLPXXET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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